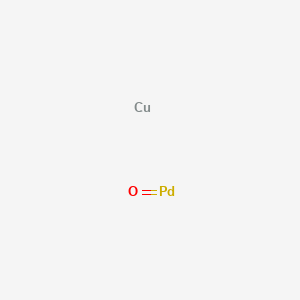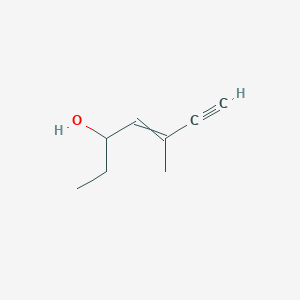
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is a chemical compound that belongs to the class of dioxanes It is characterized by the presence of a bromoethyl group attached to the dioxane ring, along with two decyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane typically involves the reaction of 5,5-didecyl-1,3-dioxane with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
The major products formed from these reactions include various substituted dioxanes, carboxylic acids, ketones, and ethyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The decyl chains contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with shorter alkyl chains, leading to different physical and chemical properties.
2-Bromoethyl acrylate: Contains an acrylate group instead of a dioxane ring, used in polymer synthesis.
(2-Bromoethyl)benzene: Lacks the dioxane ring and decyl chains, used as a building block in organic synthesis.
Uniqueness
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is unique due to its combination of a bromoethyl group and long decyl chains attached to a dioxane ring. This structure imparts specific physical properties, such as increased hydrophobicity and stability, making it suitable for applications in various fields, including material science and industrial chemistry.
特性
CAS番号 |
170025-82-8 |
|---|---|
分子式 |
C26H51BrO2 |
分子量 |
475.6 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane |
InChI |
InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChIキー |
LLWPKDVBJHCFEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1(COC(OC1)CCBr)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
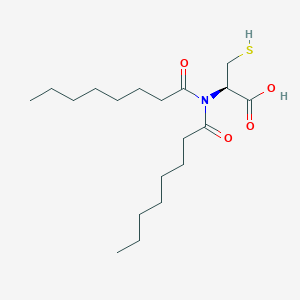
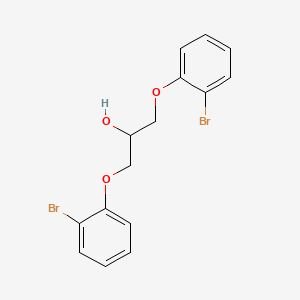
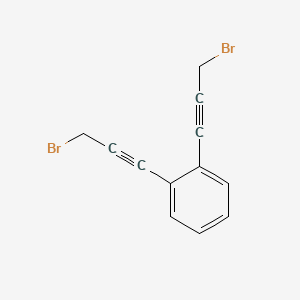
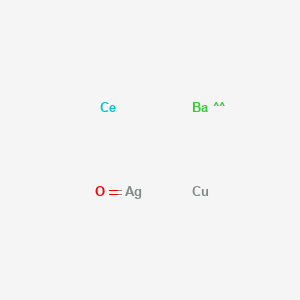
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
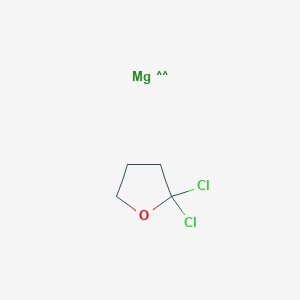
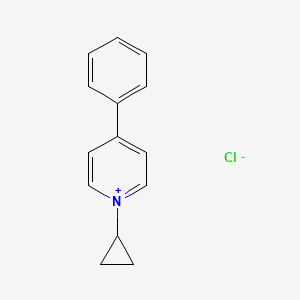
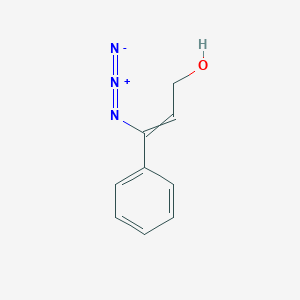
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
